molecular formula C10H11N3O2 B13003292 Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No.: B13003292
M. Wt: 205.21 g/mol
InChI Key: AIDXQSQOXQBOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound featuring a benzo-triazole core substituted with a methyl group at the 1-position and an ethyl ester at the 6-position. This compound belongs to the 1,2,3-triazole family, which is renowned for its stability, synthetic versatility, and applications in pharmaceuticals, agrochemicals, and materials science . The methyl and ethyl substituents enhance its lipophilicity and modulate electronic properties, making it a valuable intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-methylbenzotriazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-5-8-9(6-7)13(2)12-11-8/h4-6H,3H2,1-2H3

InChI Key

AIDXQSQOXQBOKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=NN2C

Origin of Product

United States

Preparation Methods

Cyclization via Azide-Alkyne Reaction

The synthesis of triazole derivatives often employs metal-catalyzed azide–alkyne cycloaddition (CuAAC). This reaction involves:

  • Reactants : Alkynes and azides.
  • Catalyst : Copper(I) salts (e.g., CuI or CuOTf).
  • Solvent : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or water.
  • Temperature : Ambient or slightly elevated temperatures (60–80°C).

This method provides regioselective formation of 1,4-disubstituted triazoles, which can be further functionalized to introduce the carboxylate group at the desired position.

Specific Synthetic Routes

Esterification of Triazole Carboxylic Acid

Once the triazole ring is formed, the introduction of an ethyl ester group at the carboxylic acid moiety is achieved via esterification:

  • Reactants : Triazole carboxylic acid and ethanol.
  • Catalyst : Acidic catalysts such as sulfuric acid or thionyl chloride.
  • Conditions : Refluxing under anhydrous conditions to ensure complete esterification.

This step converts the carboxylic acid into its ethyl ester derivative, yielding ethyl 1-methyl-1H-benzo[d]triazole-6-carboxylate.

Optimization Techniques

Use of Protective Groups

To prevent undesired side reactions during synthesis:

  • Protective groups like trimethylsilyl (TMS) or bromine are introduced at specific positions on the triazole ring.
  • These groups are later removed under reductive conditions using palladium catalysts or hydrogen gas.

Solvent Selection

The choice of solvent plays a critical role in reaction efficiency:

  • Polar solvents like THF and DMSO enhance solubility and reaction rates.
  • Nonpolar solvents may be used in subsequent purification steps to isolate the product.

Reaction Conditions Summary

Step Reactants Catalyst Solvent Temperature Notes
Cyclization Azide + Alkyne CuI/CuOTf DMSO/THF 60–80°C Produces triazole backbone
Esterification Triazole carboxylic acid + Ethanol Thionyl chloride Anhydrous ethanol Reflux Converts acid to ethyl ester
Protective Group Removal Brominated triazole Pd/C + H₂ Methanol Ambient pressure Removes bromine

Challenges and Considerations

Yield Optimization

Factors affecting yield include:

  • Purity of starting materials.
  • Efficiency of catalysts.
  • Reaction time and temperature control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is recognized for its potential as a pharmacological agent. Its structure allows it to function as a scaffold for the development of new drugs with diverse therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole compounds exhibit notable antimicrobial properties. For example, studies have shown that certain substituted benzotriazoles demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. In particular, compounds with bulky hydrophobic groups have been identified as potent antimicrobial agents .

Antiprotozoal Properties

The compound has also been evaluated for its antiprotozoal activity. Some derivatives showed comparable efficacy to established treatments against Acanthamoeba species, which pose significant health risks. The structure-activity relationship (SAR) studies suggest that modifications to the benzotriazole ring can enhance biological activity .

Agricultural Applications

This compound has potential uses in agriculture as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.

Fungicidal Activity

Research has indicated that benzotriazole derivatives can act as effective fungicides. The mechanism often involves interference with fungal cell wall synthesis or other critical metabolic processes .

Plant Growth Regulation

Some studies suggest that benzotriazole compounds may influence plant growth by modulating hormonal pathways, potentially leading to enhanced growth rates or improved resistance to environmental stressors.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science.

Corrosion Inhibitors

Benzotriazoles are known for their ability to act as corrosion inhibitors in metal coatings. Their presence can significantly enhance the lifespan of metals exposed to corrosive environments by forming protective films on surfaces .

Photostabilizers

In polymer science, benzotriazoles are used as photostabilizers to protect materials from UV degradation. This application is crucial in extending the durability and functionality of plastics and coatings exposed to sunlight.

Data Summary Table

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains .
Antiprotozoal PropertiesComparable efficacy to existing treatments against Acanthamoeba .
AgriculturalFungicidal ActivityInhibits fungal growth effectively .
Plant Growth RegulationModulates hormonal pathways in plants .
Materials ScienceCorrosion InhibitorsForms protective films on metal surfaces .
PhotostabilizersExtends durability of UV-exposed materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of N-alkylated benzotriazole derivatives against Escherichia coli and Bacillus subtilis. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like streptomycin .

Case Study 2: Corrosion Resistance

In an experimental setting, this compound was tested as a corrosion inhibitor for steel in saline environments. The compound demonstrated a marked reduction in corrosion rates compared to untreated samples, highlighting its potential for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzo-Triazole Carboxylates

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate differs from analogs in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound 1-methyl, 6-ethyl ester 235.25 Intermediate for polymers, pharmaceuticals
Methyl 1-acetyl-6-bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate 1-acetyl, 6-bromo, 5-methyl ester 312.12 Bromination precursor, kinase inhibitor studies
2-(2-hexyldecyl)-2H-thieno[2',3':4,5]benzo[1,2-d][1,2,3]triazole-6-carboxylate Thieno-fused ring, long alkyl chain 502.77 Polymer donor materials for organic electronics
Methyl 5-methoxy-1H-benzo[d][1,2,3]triazole-6-carboxylate 5-methoxy, 6-methyl ester 221.21 Discontinued commercial product (CymitQuimica)

Structural Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethyl ester in the target compound provides moderate electron-withdrawing effects, whereas methoxy or acetyl groups in analogs (e.g., ) alter π-conjugation and reactivity.
  • Steric Effects: Long alkyl chains (e.g., 2-hexyldecyl in ) improve solubility in nonpolar solvents but reduce crystallinity compared to the compact ethyl group.
  • Fused Ring Systems: Thieno-fused derivatives (e.g., ) exhibit red-shifted absorption spectra due to extended conjugation, making them superior for optoelectronic applications.

Research Findings and Limitations

  • Crystallography : X-ray studies (SHELXL ) reveal planar benzo-triazole cores with ester substituents adopting equatorial positions to minimize steric clash .
  • Stability Issues : Methyl esters (e.g., ) are prone to hydrolysis under acidic conditions, whereas ethyl esters in the target compound offer improved stability .
  • Commercial Viability : Several analogs (e.g., ) are discontinued due to synthesis costs, highlighting the need for scalable routes for the target compound.

Biological Activity

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (CAS No. 1221231-03-3) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.21 g/mol
  • Structure : The compound features a benzo[d][1,2,3]triazole core which is known for its pharmacological relevance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action
MDA-MB-231 (Breast)10.0Induction of apoptosis via caspase activation
HepG2 (Liver)8.5Cell cycle arrest and apoptosis
A549 (Lung)12.0Microtubule destabilization

The compound's ability to induce apoptosis was confirmed through morphological changes and increased caspase-3 activity in treated cells .

The proposed mechanism involves the disruption of microtubule assembly, which is critical for cell division. This microtubule-destabilizing effect leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

A notable study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated that:

  • Caspase Activation : Treatment at a concentration of 10 µM resulted in a 50% increase in caspase-3 activity compared to untreated controls.
  • Morphological Changes : Cells exhibited characteristic apoptotic features such as membrane blebbing and nuclear condensation.

In another study focusing on liver cancer cells (HepG2), the compound was shown to induce cell cycle arrest at the G2/M phase, further confirming its potential as an anticancer agent .

Synthesis

This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors under acidic conditions. The synthesis pathway typically includes:

  • Preparation of the benzo[d][1,2,3]triazole core.
  • Functionalization at the carboxylate position using ethyl chloroformate.
  • Purification through recrystallization or chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.